Direct Agonism of OXER1: Superior Potency vs. Metabolite 5(S)-HETE
5(S)-HPETE demonstrates direct and potent agonism of the Oxoeicosanoid Receptor 1 (OXER1), with a potency that significantly surpasses its primary reduced metabolite, 5(S)-HETE. This indicates a distinct, non-redundant signaling role for the hydroperoxide precursor [1].
| Evidence Dimension | Receptor activation potency (OXER1) |
|---|---|
| Target Compound Data | EC50 = 19 nM |
| Comparator Or Baseline | 5(S)-HETE: EC50 = 1.4 µM (1400 nM) |
| Quantified Difference | 5(S)-HPETE is approximately 74-fold more potent |
| Conditions | [35S]-GTPγS binding assay in CHO cells expressing recombinant hGPCR48 (OXER1) |
Why This Matters
This ~74-fold higher potency establishes 5(S)-HPETE as the preferred reagent for investigating OXER1-mediated signaling pathways that may be masked by the lower potency of its metabolite 5(S)-HETE.
- [1] Takeda, S., et al. (University of Gunma). Analysis of the 5-oxo-ETE receptor (OXER). View Source
